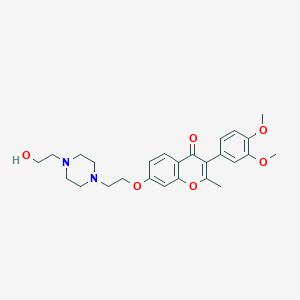
3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one, also known as Dimebolin, is a synthetic compound that has been extensively studied for its potential therapeutic effects in various diseases.
Mechanism of Action
The exact mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems, including acetylcholine, dopamine, and serotonin. It has also been shown to inhibit the aggregation of beta-amyloid, a protein that is implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of oxidative stress, and the enhancement of mitochondrial function. It has also been shown to improve glucose metabolism and insulin sensitivity, which may have implications for the treatment of metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one in lab experiments is its well-established synthesis method and characterization techniques. It has also been extensively studied in various disease models, which provides a wealth of data for further analysis. However, one of the limitations of using 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one is its relatively low potency and specificity, which may require higher concentrations and longer exposure times to observe significant effects.
Future Directions
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one, including the investigation of its potential therapeutic effects in other diseases, such as multiple sclerosis and amyotrophic lateral sclerosis. It may also be useful to explore the combination of 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one with other drugs or therapies to enhance its efficacy and specificity. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one and its effects on various neurotransmitter systems.
Synthesis Methods
The synthesis of 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one involves several steps, including the condensation of 3,4-dimethoxybenzaldehyde with 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanamine, followed by the cyclization of the resulting intermediate with 2-methylchromone. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2-methyl-4H-chromen-4-one has been studied for its potential therapeutic effects in various diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been shown to have neuroprotective and anti-inflammatory effects, as well as the ability to enhance cognitive function and memory.
properties
Molecular Formula |
C26H32N2O6 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]-2-methylchromen-4-one |
InChI |
InChI=1S/C26H32N2O6/c1-18-25(19-4-7-22(31-2)24(16-19)32-3)26(30)21-6-5-20(17-23(21)34-18)33-15-13-28-10-8-27(9-11-28)12-14-29/h4-7,16-17,29H,8-15H2,1-3H3 |
InChI Key |
FHILEGNIRSHDCS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)CCO)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCCN3CCN(CC3)CCO)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



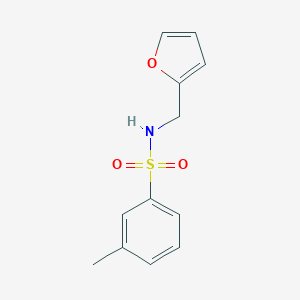


![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B263820.png)
![5-[(2-isopropyl-5-methylcyclohexyl)oxy]-2(5H)-furanone](/img/structure/B263823.png)
![5-amino-11-(2-furyl)-8-(4-methylphenyl)-9-oxo-9,10,11,12-tetrahydro-8H-quino[1,2-a]quinazoline-7-carbonitrile](/img/structure/B263834.png)
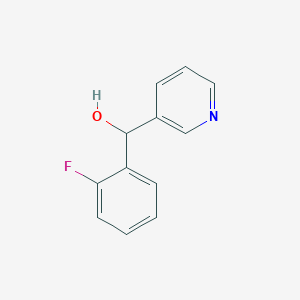
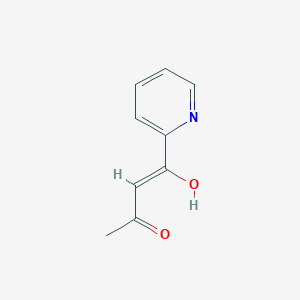
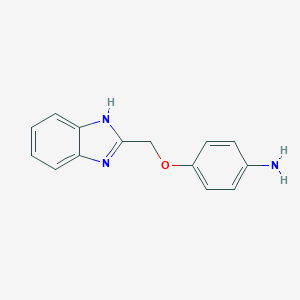

![4-cyano-2-fluoro-N-[(3E)-5-methyl-3-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B263853.png)
![2-[4-[(Z)-(2-amino-3,7-dicyano-4,6-dimethylcyclopenta[b]pyridin-1-ium-5-ylidene)methyl]-2,6-dichlorophenoxy]acetate](/img/structure/B263855.png)

